molecular formula C10H8FN B1589879 5-Fluoro-8-methylquinoline CAS No. 88474-18-4

5-Fluoro-8-methylquinoline

Cat. No.: B1589879
CAS No.: 88474-18-4
M. Wt: 161.18 g/mol
InChI Key: XEJHEHMTWJYXGE-UHFFFAOYSA-N
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Description

5-Fluoro-8-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-methylquinoline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogen atom in a quinoline derivative with a fluorine atom. For example, this compound can be synthesized by reacting 8-methylquinoline with a fluorinating agent such as silver fluoride (AgF) under appropriate conditions .

Another method involves the cyclization of fluorinated aniline derivatives. The Skraup cyclization is an effective synthetic route to transform fluorinated aniline into fluorinated quinoline derivatives. This method involves reacting the aniline derivative with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and reaction conditions is crucial to minimize side reactions and maximize the efficiency of the process .

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to increased biological activity. For example, fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom at the 5-position and a methyl group at the 8-position. This combination of substituents enhances its chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

5-fluoro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJHEHMTWJYXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479451
Record name 5-fluoro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88474-18-4
Record name 5-fluoro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of halogenation in the context of quinoline chemistry, particularly regarding 5-Fluoro-8-methylquinoline?

A1: Halogenation, specifically the introduction of fluorine, chlorine, or bromine atoms, plays a crucial role in modifying the chemical properties of quinoline derivatives. In the provided research, the authors describe methods for aromatic chlorination and iodination of 8-methylquinoline. [] While this compound itself is not directly synthesized in these papers, the halogenation reactions described could potentially be adapted to synthesize this compound. Introducing a fluorine atom at the 5-position can alter the electronic distribution within the quinoline ring system, influencing its reactivity and potential interactions with biological targets.

Q2: The research mentions the synthesis of 8-(N-methyl-N-2-propynyl)aminomethylquinolines. How does the introduction of an 8-(N-methyl-N-2-propynyl)aminomethyl group compare to halogenation in terms of modifying quinoline properties?

A2: Introducing an 8-(N-methyl-N-2-propynyl)aminomethyl group represents a significant structural modification compared to halogenation. While halogenation primarily alters the electronic properties of the quinoline ring, adding the 8-(N-methyl-N-2-propynyl)aminomethyl group introduces both steric bulk and potential for further chemical reactions. [] This bulky substituent can influence the molecule's ability to interact with enzymes or receptors, impacting its biological activity. Additionally, the propynyl group can participate in click chemistry reactions, offering opportunities for further derivatization and conjugation to other molecules.

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